molecular formula C17H23N3O2 B3859897 8-methoxy-4-methyl-N-(2-morpholin-4-ylethyl)quinolin-2-amine

8-methoxy-4-methyl-N-(2-morpholin-4-ylethyl)quinolin-2-amine

Cat. No.: B3859897
M. Wt: 301.4 g/mol
InChI Key: HPVPHTHKNWKEHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-methoxy-4-methyl-N-(2-morpholin-4-ylethyl)quinolin-2-amine is a complex organic compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of a quinoline core structure substituted with a methoxy group, a methyl group, and a morpholine moiety. Quinoline derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-methoxy-4-methyl-N-(2-morpholin-4-ylethyl)quinolin-2-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene.

    Introduction of Substituents: The methoxy and methyl groups can be introduced through electrophilic aromatic substitution reactions. For example, methoxylation can be achieved using methanol and a strong acid catalyst, while methylation can be done using methyl iodide and a base.

    Attachment of the Morpholine Moiety: The morpholine moiety can be introduced through nucleophilic substitution reactions. This step involves the reaction of the quinoline derivative with 2-chloroethylmorpholine under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and process optimization to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

8-methoxy-4-methyl-N-(2-morpholin-4-ylethyl)quinolin-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxide derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the quinoline ring or the morpholine moiety.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where substituents on the quinoline ring or the morpholine moiety are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Halogenated reagents, strong acids or bases, solvents like dichloromethane or ethanol.

Major Products Formed

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Reduced quinoline or morpholine derivatives.

    Substitution: Various substituted quinoline or morpholine derivatives depending on the reagents used.

Scientific Research Applications

8-methoxy-4-methyl-N-(2-morpholin-4-ylethyl)quinolin-2-amine has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities.

    Biological Studies: It is used as a probe to study biological pathways and molecular interactions in cells.

    Chemical Biology: The compound serves as a tool for investigating the structure-activity relationships of quinoline derivatives.

    Industrial Applications: It is used in the synthesis of advanced materials and as a precursor for other bioactive compounds.

Mechanism of Action

The mechanism of action of 8-methoxy-4-methyl-N-(2-morpholin-4-ylethyl)quinolin-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or DNA, leading to modulation of biological processes. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways depend on the specific biological context and the substituents on the quinoline ring.

Comparison with Similar Compounds

Similar Compounds

  • 2-methoxy-6-[(2-morpholin-4-yl-phenylamino)-methylene]-4-nitro-cyclohexa-2,4-dienone
  • 5-methoxy-2-[(2-morpholin-4-ylethylimino)methyl]phenolate
  • (2-morpholin-4-ylethyl)-(1-pyridin-2-ylethylidene)amine

Uniqueness

8-methoxy-4-methyl-N-(2-morpholin-4-ylethyl)quinolin-2-amine is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct chemical and biological properties. The presence of the methoxy, methyl, and morpholine groups contributes to its unique reactivity and potential therapeutic applications compared to other quinoline derivatives.

Properties

IUPAC Name

8-methoxy-4-methyl-N-(2-morpholin-4-ylethyl)quinolin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O2/c1-13-12-16(18-6-7-20-8-10-22-11-9-20)19-17-14(13)4-3-5-15(17)21-2/h3-5,12H,6-11H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPVPHTHKNWKEHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C1C=CC=C2OC)NCCN3CCOCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8-methoxy-4-methyl-N-(2-morpholin-4-ylethyl)quinolin-2-amine
Reactant of Route 2
Reactant of Route 2
8-methoxy-4-methyl-N-(2-morpholin-4-ylethyl)quinolin-2-amine
Reactant of Route 3
8-methoxy-4-methyl-N-(2-morpholin-4-ylethyl)quinolin-2-amine
Reactant of Route 4
8-methoxy-4-methyl-N-(2-morpholin-4-ylethyl)quinolin-2-amine
Reactant of Route 5
Reactant of Route 5
8-methoxy-4-methyl-N-(2-morpholin-4-ylethyl)quinolin-2-amine
Reactant of Route 6
Reactant of Route 6
8-methoxy-4-methyl-N-(2-morpholin-4-ylethyl)quinolin-2-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.